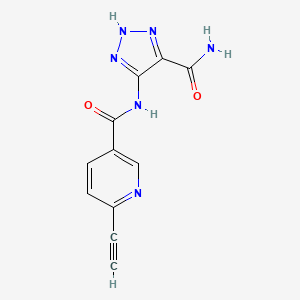
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide, also known as CTET, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule inhibitor that targets a specific protein in the body, and has shown potential for use in a variety of applications.
作用机制
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide works by binding to a specific protein in the body, which is involved in cell proliferation and survival. By inhibiting this protein, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells, and may also have potential for use in the treatment of other diseases that involve abnormal cell growth.
Biochemical and Physiological Effects:
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to affect synaptic transmission and plasticity, and may have potential for use in the treatment of neurological disorders such as Alzheimer's disease. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to activate the immune system and enhance the immune response to cancer cells.
实验室实验的优点和局限性
One advantage of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it is a small molecule inhibitor, which makes it easy to use in a variety of laboratory settings. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for scientific research. However, one limitation of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it may have off-target effects, meaning that it could affect other proteins in the body besides its intended target. This can make it difficult to interpret experimental results and may require additional controls to ensure specificity.
未来方向
There are several future directions for research on N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide. One area of interest is in the development of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a potential cancer therapy, either alone or in combination with other treatments. Another area of interest is in the use of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a tool for studying the role of the targeted protein in various biological processes. Additionally, there may be potential for N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in the treatment of other diseases that involve abnormal cell growth, such as autoimmune disorders or certain types of infections. Further research is needed to fully understand the potential of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in these areas.
合成方法
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can be synthesized using a three-step process. First, 6-ethynylpyridine-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the corresponding azide intermediate. Finally, the azide intermediate is reacted with carbamoyl triazole to form N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide.
科学研究应用
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the role of this protein in the brain, and its potential as a target for the treatment of neurological disorders. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the immune response to cancer cells, and its potential as an immunotherapy agent.
属性
IUPAC Name |
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c1-2-7-4-3-6(5-13-7)11(19)14-10-8(9(12)18)15-17-16-10/h1,3-5H,(H2,12,18)(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBASUACVRUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(=O)NC2=NNN=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432601.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![(2S)-N-(4-hydroxyphenyl)-N'-methyl-2-[(1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanediamide](/img/structure/B7432635.png)
![N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide](/img/structure/B7432636.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)
![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)
![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)
![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)